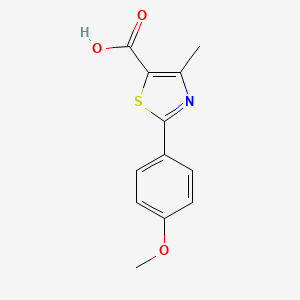![molecular formula C10H9Cl2N3OS B1335691 5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 588674-33-3](/img/structure/B1335691.png)
5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains a thiol group (-SH), which is similar to an alcohol group but contains a sulfur atom instead of an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring attached to a dichlorophenyl group and a methyl group through an oxygen bridge . The presence of the dichlorophenyl group may suggest that this compound has some biological activity, as many biologically active compounds contain halogenated phenyl groups .Chemical Reactions Analysis
As a 1,2,4-triazole derivative, this compound might undergo reactions typical for this class of compounds, such as reactions with electrophiles at the nitrogen atoms of the triazole ring . The thiol group might also undergo oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dichlorophenyl group might increase its lipophilicity compared to other 1,2,4-triazole derivatives .Aplicaciones Científicas De Investigación
1. Antimicrobial and Antifungal Activities
Compounds derived from 1,2,4-triazole, including variants similar to 5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, have shown significant antimicrobial and antifungal activities. For instance, synthesized compounds have demonstrated notable inhibitory effects against various microbial strains, indicating their potential as effective antimicrobial agents (Bekircan et al., 2015), (Yadav et al., 2013), (Hovsepyan et al., 2018).
2. Synthesis and Structural Analysis
Research has been conducted on the synthesis and crystal structure of various 1,2,4-triazole derivatives, providing valuable insights into their molecular structures and physicochemical properties. This research is crucial for understanding the potential applications of these compounds in various fields (Xue et al., 2008), (Xu et al., 2006).
3. Corrosion Inhibition
Several studies have demonstrated the efficacy of 1,2,4-triazole derivatives as corrosion inhibitors for various metals. These compounds exhibit excellent performance in protecting metals from corrosion, particularly in acidic environments, making them valuable for industrial applications (Raviprabha et al., 2020), (Chauhan et al., 2019).
4. Biological and Pharmaceutical Applications
1,2,4-triazole derivatives, including those structurally related to 5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, have shown promising results in various biological and pharmaceutical applications. These include potential anticancer, anti-inflammatory, analgesic, and antioxidant activities, which could be instrumental in developing new therapeutic agents (El Shehry et al., 2010), (Karrouchi et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(2,5-dichlorophenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3OS/c1-15-9(13-14-10(15)17)5-16-8-4-6(11)2-3-7(8)12/h2-4H,5H2,1H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPDUEVSZKQUSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)COC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407268 |
Source


|
| Record name | 5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
588674-33-3 |
Source


|
| Record name | 5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1335610.png)
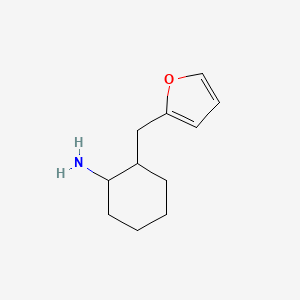
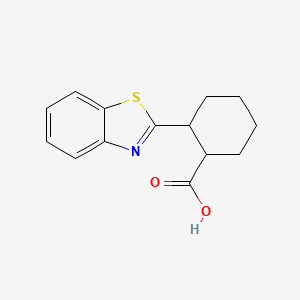
![5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1335627.png)
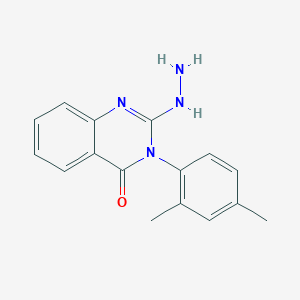
![2-[(Thien-2-ylmethyl)thio]benzoic acid](/img/structure/B1335632.png)
![2-[(2,4-Dichlorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B1335638.png)

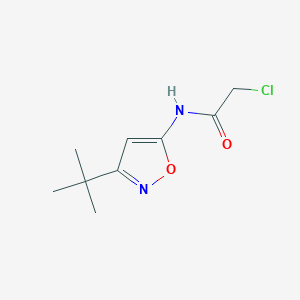
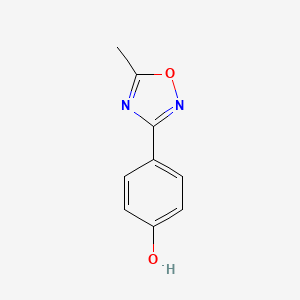
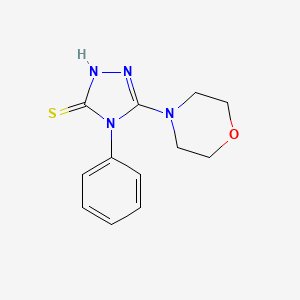
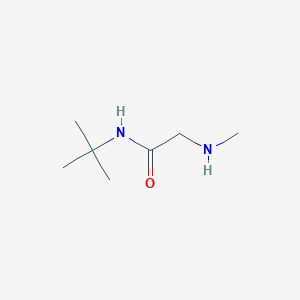
![4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid](/img/structure/B1335680.png)
